molecular formula C9H5BrF4O B1306072 4-Fluoro-3-(trifluoromethyl)phenacyl bromide CAS No. 537050-14-9

4-Fluoro-3-(trifluoromethyl)phenacyl bromide

Cat. No. B1306072
CAS RN: 537050-14-9
M. Wt: 285.03 g/mol
InChI Key: BUNOSKWLVXNWEH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromide functional group attached to a phenacyl moiety, which is further substituted with fluorine atoms. This structure imparts unique reactivity that can be exploited in various chemical transformations, leading to the synthesis of a wide range of organic compounds.

Synthesis Analysis

The synthesis of related phenacyl bromide derivatives has been reported in the literature. For instance, 4'-bromophenacyl triflate, a compound with a similar phenacyl bromide core, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Another synthesis approach involves the reaction of dimethyl sulfide with 4-substituted phenacyl bromide, leading to the formation of 4-fluorophenacyldimethylsulfonium bromide under reflux conditions .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is characterized by the presence of a bromine atom, which is a good leaving group, and the electron-withdrawing trifluoromethyl group, which can stabilize adjacent negative charges. This stabilization is crucial in reactions where the phenacyl bromide acts as an electrophile or participates in ylide formation, as seen in the synthesis of 4-fluorophenacylpyridinium ylide .

Chemical Reactions Analysis

Phenacyl bromides are known to undergo various chemical reactions. For example, they can participate in vic-diallylation and dipropargylation reactions with allyl and propargyl indium reagents to produce 4-arylocta-1,7-dien-4-ol derivatives . Additionally, phenacyl bromides can be nitrated to yield nitro-substituted derivatives, as demonstrated with 3-nitrophenacyl bromides . The reactivity of phenacyl bromides also extends to the formation of pyridines and pyrimidines when reacted with appropriate reagents and conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide are not detailed in the provided papers, the properties of phenacyl bromides, in general, can be inferred. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents depending on the nature of the substituents. The presence of fluorine atoms is likely to influence the compound's reactivity, boiling point, and stability due to the strong carbon-fluorine bond. The stability of related reagents, such as 4'-bromophenacyl triflate, suggests that 4-Fluoro-3-(trifluoromethyl)phenacyl bromide may also have a reasonable shelf life under proper storage conditions .

Safety and Hazards

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has hazard statement H302 .

properties

IUPAC Name

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOSKWLVXNWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381134
Record name 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)phenacyl bromide

CAS RN

537050-14-9
Record name 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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